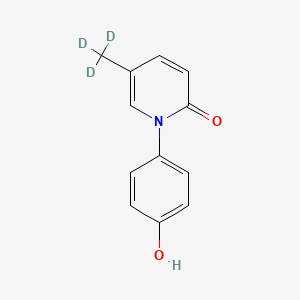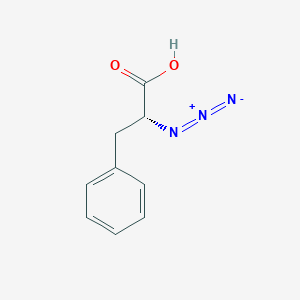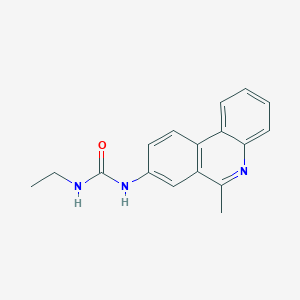![molecular formula C13H17NO4S B15296256 2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique structural properties. The compound consists of a spirocyclic framework, which is known for its rigidity and potential to serve as a bioisostere in drug design . The presence of the 4-methylbenzene-1-sulfonic acid moiety adds to its chemical versatility, making it a valuable target for synthetic and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-5-one typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[3.3]heptan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the sulfonic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-azaspiro[3.3]heptan-5-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
2-Azetidinecarboxylic acid: A sterically constrained amino acid with similar structural features.
2,4-Methanoproline: A rigid amino acid used in the design of peptidomimetics.
Uniqueness
2-Azaspiro[3.3]heptan-5-one; 4-methylbenzene-1-sulfonic acid stands out due to its unique combination of a spirocyclic scaffold and a sulfonic acid moiety. This combination provides a versatile platform for chemical modifications and enhances its potential as a bioisostere in drug design .
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
2-azaspiro[3.3]heptan-7-one;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;8-5-1-2-6(5)3-7-4-6/h2-5H,1H3,(H,8,9,10);7H,1-4H2 |
Clave InChI |
OQPZZFJPAMKDEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(C1=O)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)


![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)



![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)

